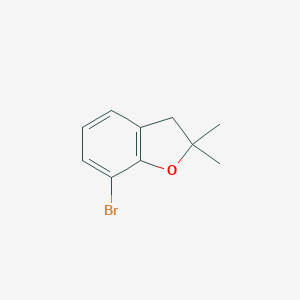

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

7-bromo-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVAFNBOFMUWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297455 | |

| Record name | 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10178-57-1 | |

| Record name | 10178-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran from o-Bromophenol

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from the readily available o-bromophenol, the synthesis proceeds through a three-step sequence: a Williamson ether synthesis, a thermal Claisen rearrangement, and a final acid-catalyzed intramolecular cyclization. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and discusses the critical parameters that govern reaction efficiency and product purity. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to constructing this important molecular framework.

Introduction: The Significance of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure frequently found in a wide array of natural products and pharmacologically active compounds.[1] Its rigid, planar structure, combined with its capacity for diverse functionalization, makes it an attractive scaffold for interacting with various biological targets. Derivatives have demonstrated a broad spectrum of activities, including potential antimicrobial and anticancer properties.[2][3] The specific target molecule, this compound, serves as a key intermediate for further chemical elaboration, with the bromine atom providing a synthetic handle for cross-coupling reactions and the gem-dimethyl group at the C2 position enhancing metabolic stability.

This guide details a classical and reliable synthetic route, chosen for its logical progression, high-yield transformations, and the use of well-understood, fundamental organic reactions.

Overall Synthetic Strategy

The transformation of o-bromophenol into the target dihydrobenzofuran is achieved via a three-part sequence. This strategy is designed for optimal control over each chemical conversion, minimizing side-product formation and facilitating purification of intermediates.

A high-level overview of the synthetic workflow.

Figure 1: Overall Synthetic Workflow.

Part 1: O-Alkylation via Williamson Ether Synthesis

The initial step involves the formation of an aryl allyl ether through the reaction of o-bromophenol with methallyl chloride. This classic Sɴ2 reaction, known as the Williamson ether synthesis, is a cornerstone of ether preparation.

Mechanism and Experimental Rationale

The reaction proceeds in two stages. First, a moderately weak base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of o-bromophenol to form the corresponding phenoxide anion. This in-situ generation of the nucleophile is critical. The phenoxide then attacks the electrophilic carbon of methallyl chloride, displacing the chloride leaving group and forming the C-O bond of the ether.

The mechanism for the formation of the aryl ether intermediate.

Figure 2: Williamson Ether Synthesis Mechanism.

Causality Behind Experimental Choices:

-

Base Selection : Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes significant hydrolysis of the methallyl chloride.[4] Its insolubility in acetone drives the reaction forward as the soluble phenoxide is formed.

-

Solvent Selection : Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base. Its boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, accelerating the rate without causing decomposition.

-

Reagent : Methallyl chloride (3-chloro-2-methyl-1-propene) is the chosen alkylating agent because its structure directly provides the isobutenyl group necessary to form the 2,2-dimethyl moiety in the final product.[5]

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| o-Bromophenol | 173.01 | 17.3 g | 1.0 |

| Methallyl Chloride | 90.55 | 9.96 g (10.8 mL) | 1.1 |

| Potassium Carbonate | 138.21 | 20.7 g | 1.5 |

| Acetone | 58.08 | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-bromophenol (17.3 g, 100 mmol) and acetone (250 mL).

-

Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.

-

Slowly add methallyl chloride (10.8 mL, 110 mmol) to the stirring suspension.

-

Heat the mixture to reflux (approx. 56-60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting oil in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 1-Bromo-2-(2-methylallyloxy)benzene as a pale yellow oil. The product is typically of sufficient purity for the next step.

Part 2: Thermal Claisen Rearrangement

The second stage is a[6][6]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction.[6] Heating the aryl allyl ether intermediate induces an intramolecular rearrangement to produce an o-allylphenol.

Mechanism and Experimental Rationale

The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[7][8] The C-O bond of the ether is broken simultaneously as a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-position of the benzene ring. This initially produces a non-aromatic cyclohexadienone intermediate, which rapidly undergoes tautomerization (a proton shift) to restore the aromaticity of the ring, yielding the stable phenolic product.[9]

The pericyclic mechanism of the Claisen Rearrangement.

Figure 3: Claisen Rearrangement Mechanism.

Causality Behind Experimental Choices:

-

Thermal Conditions : The reaction requires significant thermal energy (typically >200 °C) to overcome the activation energy for the concerted rearrangement.

-

Solvent : High-boiling, inert solvents like N,N-diethylaniline or simply heating the substrate neat (without solvent) are common practices. The solvent serves to maintain a consistent high temperature and prevent localized overheating or decomposition.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| 1-Bromo-2-(2-methylallyloxy)benzene | 227.10 | 22.7 g | 1.0 |

| N,N-Diethylaniline (optional) | 149.23 | 50 mL | - |

Procedure:

-

Place the 1-Bromo-2-(2-methylallyloxy)benzene (22.7 g, 100 mmol) into a 100 mL three-neck flask equipped with a thermometer, a reflux condenser, and a nitrogen inlet.

-

(Optional) Add N,N-diethylaniline (50 mL) as a solvent.

-

Heat the mixture under a nitrogen atmosphere to 200-220 °C.

-

Maintain this temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature.

-

If performed neat, the crude product can be purified directly. If a solvent was used, dissolve the mixture in diethyl ether (200 mL) and wash with 2 M HCl (3 x 75 mL) to remove the N,N-diethylaniline, followed by water and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to afford 6-Bromo-2-(2-methylprop-2-en-1-yl)phenol as a viscous oil.

Part 3: Acid-Catalyzed Intramolecular Cyclization

The final step constructs the dihydrobenzofuran ring through an acid-catalyzed intramolecular hydroalkoxylation. This reaction efficiently closes the five-membered ring to yield the target molecule.

Mechanism and Experimental Rationale

The reaction is initiated by the protonation of the alkene's double bond by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[10] This protonation follows Markovnikov's rule, leading to the formation of the more stable tertiary carbocation at the internal carbon of the former double bond. The nucleophilic phenolic hydroxyl group then performs an intramolecular attack on this electrophilic carbocation, forming the new C-O bond and closing the ring. A final deprotonation step regenerates the acid catalyst and yields the neutral dihydrobenzofuran product.

The mechanism for the acid-catalyzed ring closure.

Figure 4: Intramolecular Cyclization Mechanism.

Causality Behind Experimental Choices:

-

Catalyst : p-Toluenesulfonic acid (p-TsOH) is an effective and easily handled solid acid catalyst for this type of cyclization.[11] It is strong enough to initiate the reaction without causing significant charring or side reactions often associated with stronger mineral acids like H₂SO₄.

-

Solvent and Conditions : Toluene is an excellent solvent as it is relatively non-polar and allows the reaction to be heated to reflux (~111 °C), providing the necessary thermal energy. The use of a Dean-Stark apparatus is recommended to remove water formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| 6-Bromo-2-(2-methylprop-2-en-1-yl)phenol | 227.10 | 22.7 g | 1.0 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 0.05 |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

Set up a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Add 6-Bromo-2-(2-methylprop-2-en-1-yl)phenol (22.7 g, 100 mmol), toluene (200 mL), and p-TsOH monohydrate (0.95 g, 5 mmol) to the flask.

-

Heat the mixture to reflux and collect any water in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane) to yield This compound as a white to off-white solid.

Summary and Conclusion

This guide has outlined a reliable and well-characterized three-step synthesis of this compound from o-bromophenol. By leveraging fundamental organic reactions—Williamson ether synthesis, Claisen rearrangement, and acid-catalyzed cyclization—the target molecule can be produced in good overall yield. The detailed mechanistic discussions and step-by-step protocols provide a solid foundation for researchers to successfully implement this synthesis in a laboratory setting. The strategic choices of reagents and conditions at each stage are crucial for maximizing yield and purity, ultimately providing efficient access to this valuable building block for drug discovery and development.

References

-

Title: 3.2.5: Reactions of Ethers- Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]

-

Title: Ch24: Claisen rearrangement Source: University of Calgary URL: [Link]

-

Title: Claisen rearrangement Source: Wikipedia URL: [Link]

-

Title: 18.4: Reactions of Ethers - Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]

-

Title: Claisen Rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS Source: Journal of the Korean Chemical Society URL: [Link]

-

Title: Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols Source: Sci-Hub URL: [Link]

- Title: Preparation method of 7-bromobenzofuran - CN103724305A Source: Google Patents URL

-

Title: Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity Source: ResearchGate URL: [Link]

- Title: Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - US4297284A Source: Google Patents URL

-

Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry Source: YouTube URL: [Link]

-

Title: The mechanism of the acid-catalysed cyclization of labdadienols Source: RSC Publishing URL: [Link]

-

Title: Methallyl chloride Source: Wikipedia URL: [Link]

- Title: Hydrolysis of allyl halides - US2313767A Source: Google Patents URL

-

Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]

- 5. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

physicochemical properties of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS No: 10178-57-1). Benzofuran scaffolds are pivotal in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2][3] A thorough understanding of the properties of halogenated derivatives like the title compound is critical for professionals in drug development and chemical synthesis, as these properties govern reactivity, bioavailability, and formulation. This document consolidates key physical data, offers detailed experimental protocols for their validation, and contextualizes the compound's relevance, serving as an essential resource for researchers and scientists.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a recurring structural motif in a multitude of natural products and synthetic compounds with significant pharmacological value.[3] Derivatives have been shown to possess anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 7-position, combined with the gem-dimethyl group at the 2-position of the dihydrofuran ring, creates a unique electronic and steric profile. This modification can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, a precise characterization of its fundamental physicochemical properties is not merely an academic exercise but a foundational requirement for its application in rational drug design and synthetic chemistry.

Chemical Identity and Core Properties

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The structural and fundamental properties of this compound are summarized below.

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| CAS Number | 10178-57-1 | [4][5] |

| Molecular Formula | C₁₀H₁₁BrO | [4] |

| Molecular Weight | 227.10 g/mol | [4][6] |

| Density | 1.383 g/cm³ | [4] |

| Boiling Point | 261 °C at 760 mmHg | [4][7] |

| Flash Point | 103.4 °C | [4][7] |

| Refractive Index | 1.551 | [4] |

| Vapor Pressure | 0.0192 mmHg at 25°C | [4] |

| Melting Point | No data available | [7] |

| InChI | InChI=1/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3 | [4] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for this compound, grounded in the analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a specific spectrum for the title compound is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on known chemical shift principles and data from related structures.[8][9]

-

¹H NMR (Expected):

-

Aromatic Region (δ 6.5-7.5 ppm): The benzene ring will exhibit three protons. Based on the structure of 7-bromo-2,3-dihydrobenzofuran, we expect a triplet around δ 6.75 ppm and two doublets of doublets around δ 7.2-7.3 ppm.[9] The bromine atom will induce downfield shifts on adjacent protons.

-

Methylene Protons (δ ~3.0 ppm): The CH₂ group at the 3-position is expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Gem-dimethyl Protons (δ ~1.5 ppm): The two methyl groups at the 2-position are equivalent and will appear as a sharp singlet, integrating to 6 protons.

-

-

¹³C NMR (Expected):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, with the carbon attached to the oxygen appearing most downfield and the carbon bearing the bromine atom showing a characteristic signal in the lower end of the aromatic region.

-

Quaternary Carbons (δ ~85 ppm and δ ~45 ppm): The C2 carbon (bearing the gem-dimethyl groups and oxygen) will be significantly downfield. The C3a and C7a carbons within the aromatic system will also be quaternary.

-

Methylene Carbon (δ ~30 ppm): The C3 carbon.

-

Methyl Carbons (δ ~25 ppm): The two equivalent methyl carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Crucially, it will appear as a doublet of nearly equal intensity at m/z 226 and 228, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation: A primary fragmentation pathway would be the loss of a methyl group (•CH₃) to form a stable cation, resulting in peaks at m/z 211 and 213. This fragment is often the base peak in similar structures.[10]

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be characterized by the following absorption bands:

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the alkyl (methyl and methylene) groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage within the dihydrofuran ring.

-

~1100-1000 cm⁻¹: Symmetric C-O-C stretching.

-

Below 800 cm⁻¹: Vibrations corresponding to the C-Br bond.

Experimental Determination of Properties: Protocols and Rationale

To ensure data integrity, standardized experimental protocols must be employed. The following section outlines the methodologies for determining key physicochemical properties.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol uses simple distillation under atmospheric pressure.

-

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a sample of the purified compound (approx. 2-3 mL) into the round-bottom flask along with a boiling chip to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Heat the flask gently.

-

Record the temperature at which a steady distillation rate is achieved and condensate is consistently forming on the thermometer bulb. This temperature range is the boiling point.

-

-

Causality: Using a boiling chip prevents "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form, ensuring an accurate and safe measurement. The thermometer placement is critical; if too high, it will record a temperature lower than the actual boiling point, and if too low, it will be influenced by the superheated liquid.

Protocol 2: Spectroscopic Analysis (General)

-

Principle: Each spectroscopic technique interacts with the molecule in a unique way to provide structural information. Proper sample preparation is key to obtaining high-quality data.

-

Methodology:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals to the proton spectrum. Transfer the solution to an NMR tube.

-

MS (via GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject a small volume (1 µL) into the GC-MS instrument. The gas chromatograph will separate the sample from any minor impurities before it enters the mass spectrometer.

-

FT-IR: As the compound is likely a liquid or low-melting solid at room temperature, a spectrum can be obtained by placing a single drop of the neat liquid between two salt (NaCl or KBr) plates.

-

-

Trustworthiness: Using a deuterated solvent for NMR is a self-validating step; the instrument locks onto the deuterium signal, stabilizing the magnetic field for high-resolution data. In GC-MS, the retention time from the GC provides an additional layer of identification alongside the mass spectrum.

Synthesis and Applications

While numerous methods exist for synthesizing benzofurans[3][11], a common approach for this type of structure involves the reaction of a substituted phenol with a suitable alkylating agent followed by cyclization. A plausible route could start with the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuranol, a known metabolite of the pesticide Carbofuran.[10][12]

The primary application for a compound like this compound is as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom serves as a versatile chemical handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

According to available safety data, this compound is associated with several hazards.[7]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate whose physicochemical properties are well-defined by its structure. This guide has consolidated its known physical constants, provided a predictive analysis of its spectroscopic characteristics, and outlined robust protocols for experimental verification. This foundational knowledge is indispensable for researchers aiming to leverage this and similar halogenated benzofurans in the fields of drug discovery, organic synthesis, and materials science.

References

-

7-bromo-2-methyl-3-nitro-1-benzofuran - C9H6BrNO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896. PubChem. [Link]

-

Sheng, J. Molecular machines. University of Groningen. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]

- CN103724305A - Preparation method of 7-bromobenzofuran.

-

This compound - cas 10178-57-1, synthesis, structure, density, melting point, boiling point. ChemSynthesis. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO. PubChem. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. issuu. [Link]

-

2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278. PubChem. [Link]

-

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- | C16H22N2O5S | CID 47756. PubChem. [Link]

-

7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. NIST WebBook. [Link]

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. 10178-57-1 this compound this compound - CAS Database [chemnet.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO | CID 150080298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 10. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- [webbook.nist.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, discusses its potential applications as a building block in drug development, and provides essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are cornerstone structures in the field of medicinal chemistry, recognized for their presence in a vast array of pharmacologically active compounds.[1][2][3] These heterocyclic systems are known to exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] The dihydro-benzofuran variant, particularly with alkyl substitutions like the 2,2-dimethyl group, offers a three-dimensional architecture that can be pivotal for specific and high-affinity interactions with biological targets.

The introduction of a bromine atom at the 7-position, as in this compound, further enhances its utility. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity and build diverse chemical libraries for drug screening. This makes the title compound a valuable intermediate for developing novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10178-57-1 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁BrO | [4][7] |

| Molecular Weight | 227.10 g/mol | [4][7] |

| Appearance | Not specified; likely a solid or oil | N/A |

| Boiling Point | 261°C at 760 mmHg | [4] |

| Density | 1.383 g/cm³ | [4] |

| Flash Point | 103.4°C | [4] |

| Refractive Index | 1.551 | [4] |

| Vapor Pressure | 0.0192 mmHg at 25°C | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted dihydro-benzofurans can be approached through several established routes. A common and effective strategy involves the cyclization of an appropriately substituted phenol. Below is a detailed, plausible two-step synthetic protocol for preparing this compound, starting from the commercially available 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.

Plausible Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct route to the title compound is the electrophilic aromatic substitution on the electron-rich phenol ring of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (CAS 1563-38-8), followed by modification of the hydroxyl group if necessary. However, a more common general approach involves the cyclization of a brominated phenol precursor.

A logical pathway begins with 2-bromophenol, which undergoes alkylation followed by an intramolecular cyclization.

Step-by-Step Experimental Protocol:

Step 1: O-Alkylation of 2-Bromophenol

-

To a solution of 2-bromophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Add 3-chloro-3-methyl-1-butyne (1.1 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude propargyl ether intermediate.

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming a phenoxide nucleophile. The subsequent Sₙ2 reaction with the alkyl halide forms the ether linkage. Acetone is a common solvent for this transformation due to its polarity and appropriate boiling point.

Step 2: Thermal Rearrangement and Cyclization

-

Dissolve the crude propargyl ether from Step 1 in a high-boiling point solvent like N,N-diethylaniline.

-

Heat the solution to a high temperature (typically 180-220°C) to induce a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify the product using silica gel column chromatography to obtain this compound.

Causality: The high temperature facilitates a[8][8]-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl phenol intermediate. This is immediately followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the central carbon of the allene, which, after tautomerization, yields the stable dihydro-benzofuran ring system.

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

-

Engineering Controls: Always handle the compound inside a certified chemical fume hood to prevent inhalation of vapors or dust. 2[9]. Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. 3[9]. Skin Protection: Wear a flame-resistant lab coat and compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. 4[9][10]. Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [9] * Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [10] * Ingestion: Rinse mouth and seek immediate medical attention.

-

[9][10]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. K[9][10]eep away from strong oxidizing agents and strong acids. The compound should be stored locked up.

This compound is a well-defined chemical entity with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features—a dihydro-benzofuran core and a synthetically tractable bromine handle—make it an attractive starting point for the development of novel compounds with diverse pharmacological profiles. Adherence to rigorous safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable building block into their research and development programs.

References

-

7-bromo-2, 3-dihydro-1-benzofuran-3-one, min 97%, 1 gram. CP Lab Safety. [Link]

-

This compound. ChemSynthesis. [Link]

-

7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO. PubChem. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2. PubChem. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran | CAS#:206347-30-0. Chemsrc. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]

- Preparation method of 7-bromobenzofuran.

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ResearchGate. [Link]

-

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. PubChem. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. 10178-57-1 this compound this compound - CAS Database [chemnet.com]

- 5. guidechem.com [guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO | CID 150080298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Predictive Technical Guide

For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories

Abstract

Introduction and Molecular Structure

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a halogenated heterocyclic compound belonging to the dihydrobenzofuran class. The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a bromine atom at position 7 and two methyl groups at position 2. These structural features are key determinants of its spectroscopic behavior. The benzofuran scaffold is of significant interest in medicinal chemistry, appearing in numerous biologically active compounds.

Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectroscopic assignment.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and comparison with related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the ether linkage, as well as the shielding/deshielding effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Comparative Analysis |

| C2-CH₃ (6H) | ~1.45 | Singlet (s) | N/A | The two methyl groups at C2 are equivalent and adjacent to a quaternary carbon, resulting in a single, sharp peak. In the related 2,3-dihydro-2,2-dimethyl-7-benzofuranol, this signal appears around 1.4 ppm. |

| C3-H₂ (2H) | ~3.00 | Singlet (s) | N/A | The methylene protons at C3 are adjacent to a quaternary carbon (C2), so no proton-proton coupling is expected, leading to a singlet. Its proximity to the aromatic ring and the ether oxygen will shift it downfield. |

| H-4 (1H) | ~7.20 | Doublet (d) | ~8.0 | This proton is ortho to the bromine atom and will be deshielded. It will be coupled to H-5. For 7-bromo-2,3-dihydro-1-benzofuran, the aromatic protons appear between δ 6.75 and 7.27 ppm.[1] |

| H-5 (1H) | ~6.80 | Triplet (t) or Doublet of Doublets (dd) | ~8.0 | This proton is coupled to both H-4 and H-6. The electron-donating ether group will cause some shielding relative to the other aromatic protons. |

| H-6 (1H) | ~7.10 | Doublet (d) | ~8.0 | This proton is coupled to H-5 and is situated meta to the bromine, experiencing moderate deshielding. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The bromine atom will cause a significant downfield shift for the carbon it is attached to (C-7) and will also influence the shifts of the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C2-C H₃ | ~28 | Typical chemical shift for methyl groups on a quaternary carbon. |

| C 3 | ~42 | Aliphatic methylene carbon adjacent to an aromatic ring. |

| C 2 | ~88 | Quaternary carbon bonded to an oxygen atom (ether linkage). |

| C 7 | ~110 | Carbon directly attached to bromine, experiencing a strong deshielding effect. |

| C 5 | ~122 | Aromatic CH carbon. |

| C 4 | ~125 | Aromatic CH carbon, influenced by the adjacent bromine. |

| C 6 | ~128 | Aromatic CH carbon. |

| C 3a | ~130 | Aromatic quaternary carbon at the ring junction. |

| C 7a | ~158 | Aromatic quaternary carbon bonded to the ether oxygen. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2980-2850 | Aliphatic C-H stretch | Medium-Strong | From the methyl and methylene groups. |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region due to the benzene ring. |

| 1250-1200 | Aryl-O stretch (asymmetric) | Strong | Characteristic of the C-O-C ether linkage where one carbon is part of an aromatic ring. |

| 1100-1000 | C-Br stretch | Medium | The carbon-bromine bond vibration typically appears in this region. |

| ~800 | Aromatic C-H bend (out-of-plane) | Strong | The substitution pattern on the benzene ring will determine the exact position of this band. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine will be readily identifiable from the isotopic pattern of the molecular ion.

Predicted Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺: m/z 226 (for C₁₀H₁₁⁷⁹BrO)

-

[M+2]⁺: m/z 228 (for C₁₀H₁₁⁸¹BrO)

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to proceed through several key pathways. The most favorable fragmentation is often the loss of a methyl group to form a stable carbocation.

Figure 2. Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

-

m/z 211/213 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion is a highly probable fragmentation, leading to a stable oxonium ion. This is often the base peak in the mass spectra of similar 2,2-dimethyl-2,3-dihydrobenzofurans.

-

m/z 183/185 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment is a common pathway for benzofuran derivatives.

-

m/z 147 ([M-Br]⁺): Loss of the bromine radical would result in a fragment at m/z 147.

Experimental Protocols

While experimental data for the target compound is not currently available, the following are standard, validated protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer with a proton frequency of at least 300 MHz.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Conclusion

This guide provides a predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental spectroscopic principles and comparison with closely related, experimentally characterized molecules. While this document serves as a valuable resource for anticipating the spectral features of the target compound, it is imperative that these predictions be confirmed by experimental data once it becomes available. The methodologies outlined herein represent standard practices for obtaining high-quality spectroscopic data for the structural elucidation of organic compounds.

References

Sources

solubility of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran in common organic solvents

An In-Depth Technical Guide to the Solubility of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and presents a robust experimental framework for empirical determination. Our approach is grounded in scientific integrity, providing not just data, but a deeper understanding of the molecular interactions at play.

Introduction: The Significance of Solubility in Research and Development

Solubility, the capacity of a solute to dissolve in a solvent, is a fundamental physicochemical property critical in numerous scientific disciplines, particularly in drug discovery and development.[1][2] The bioavailability, formulation, and efficacy of a potential therapeutic agent are intrinsically linked to its solubility.[1][2] An understanding of a compound's solubility profile across a range of solvents is therefore not merely academic, but a cornerstone of successful research and development. This guide focuses on this compound, a substituted benzofuran. The benzofuran scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4]

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5][6] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8][9][10][11]

This compound possesses the following structural features:

-

A Benzofuran Core: This fused aromatic and heterocyclic ring system is the backbone of the molecule.

-

A Bromo Substituent: The presence of a bromine atom at the 7-position introduces polarity due to the electronegativity difference between bromine and carbon.

-

Two Methyl Groups: Located at the 2-position, these nonpolar alkyl groups contribute to the lipophilicity of the molecule.

-

A Dihydrofuran Ring: The saturated portion of the furan ring adds to the nonpolar character.

Overall, this compound can be characterized as a largely nonpolar molecule with a region of moderate polarity arising from the ether linkage in the benzofuran ring and the carbon-bromine bond. The bulky, nonpolar dimethyl groups and the aromatic benzene ring are expected to dominate its solubility behavior, favoring dissolution in nonpolar or moderately polar organic solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | High | The nonpolar nature of these solvents aligns well with the predominantly hydrophobic character of the target molecule.[12] |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate | High to Moderate | These solvents possess a dipole moment and can engage in dipole-dipole interactions, which should be sufficient to solvate the polar regions of the molecule. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, the increased polarity of these solvents might lead to less favorable interactions with the large nonpolar regions of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low | These solvents are capable of hydrogen bonding.[5] Since this compound lacks hydrogen bond donors, it is unlikely to dissolve well in these solvents. The solubility is expected to decrease with increasing alcohol chain length. |

| Highly Polar Protic | Water | Very Low / Insoluble | The molecule's inability to form strong hydrogen bonds and its large hydrophobic surface area would lead to very poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[13][14]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[13] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Vials: To a series of glass vials, add an excess amount of this compound (e.g., 10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles.

-

Sample Preparation for Analysis: Prepare a calibration curve by dissolving known concentrations of this compound in the mobile phase to be used for analysis. Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and calibration standards using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The solubility is calculated from the concentration of the undiluted filtrate.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. A safety data sheet (SDS) for a related compound indicates that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18]

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its molecular structure, it is predicted to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic solvents, with low solubility in polar protic solvents. For precise and reliable data, the shake-flask method provides a robust experimental approach. The detailed protocol provided in this guide serves as a self-validating system for the accurate determination of its solubility profile.

References

- Solubility of Organic Compounds. (2023-08-31). Vertex AI Search.

- This compound Safety D

-

How To Determine Solubility Of Organic Compounds? . (2025-02-11). Chemistry For Everyone - YouTube. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024-12-09). Protocols.io. [Link]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

-

3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

-

solubility experimental methods.pptx . Slideshare. [Link]

-

What Affects Solubility Of Organic Compounds? . (2025-02-09). Chemistry For Everyone - YouTube. [Link]

-

6.3: Intermolecular Forces in Solutions . (2021-05-19). Chemistry LibreTexts. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. [Link]

-

Solubility of Organic Compounds . Chemistry Steps. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i . BioAssay Systems. [Link]

-

Solubility and intermolecular forces (video) . Khan Academy. [Link]

-

7-bromo-2-methyl-3-nitro-1-benzofuran . ChemSynthesis. [Link]

-

2.6.1: Like Dissolves Like . (2024-08-31). Chemistry LibreTexts. [Link]

-

38: Using "like dissolves like" to predict solubility . (2020-11-16). YouTube. [Link]

-

What is the meaning of the “like dissolve like” rule in chemistry? . (2016-09-13). Quora. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran | CAS#:206347-30-0 . Chemsrc. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 . PubChem. [Link]

-

7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO . PubChem. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . NIH. [Link]

-

This compound . ChemSynthesis. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . NIH. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . PMC. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | C9H7BrO3 . PubChem. [Link]

-

7-bromo-2,3-dihydro-1-benzofuran (C8H7BrO) . PubChemLite. [Link]

-

2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 . PubChem. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives . IJSDR. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives . RSC Publishing. [Link]

-

7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- . the NIST WebBook. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,2-Dimethyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. Understanding the reactivity of this core, particularly in electrophilic substitution reactions, is paramount for the rational design and synthesis of novel derivatives with tailored functions. This guide provides a comprehensive exploration of the electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of the factors governing regioselectivity. As a senior application scientist, the aim is to bridge theoretical knowledge with practical application, empowering researchers to confidently navigate the chemical space of this important heterocyclic system.

Introduction: The Structural and Electronic Landscape of 2,2-Dimethyl-2,3-dihydro-1-benzofuran

2,2-Dimethyl-2,3-dihydro-1-benzofuran, a heterocyclic compound, features a benzene ring fused to a five-membered dihydrofuran ring. The dihydrofuran portion of the molecule contains a gem-dimethyl group at the 2-position, which imparts specific steric and electronic characteristics. The oxygen atom in the dihydrofuran ring, with its lone pairs of electrons, plays a crucial role in activating the aromatic ring towards electrophilic attack. This electron-donating effect is primarily directed towards the ortho and para positions of the benzene ring, making these sites more nucleophilic. Consequently, electrophilic substitution reactions on this scaffold are generally facile and exhibit distinct regioselectivity.

Regioselectivity in Electrophilic Aromatic Substitution

The directing influence of the fused dihydrofuran ring in electrophilic aromatic substitution (EAS) is a key consideration. The oxygen atom, being an electron-donating group, activates the aromatic ring, favoring substitution at the ortho and para positions relative to the ether linkage. In the case of 2,2-dimethyl-2,3-dihydro-1-benzofuran, the available positions for substitution on the benzene ring are C4, C5, C6, and C7.

The primary directing effect of the oxygen atom would suggest that substitution is most likely to occur at the positions ortho (C7) and para (C5) to the ether oxygen. The alkyl portion of the dihydrofuran ring has a minor electron-donating inductive effect, which also contributes to the activation of the aromatic ring. The interplay of these electronic effects, along with steric hindrance from the gem-dimethyl group, ultimately dictates the regiochemical outcome of the reaction.

Caption: Factors influencing regioselectivity in 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran, including nitration, halogenation, Friedel-Crafts acylation, and formylation. Each reaction is discussed with respect to its mechanism, regioselectivity, and is accompanied by a detailed experimental protocol.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism and Regioselectivity:

The nitration of 2,2-dimethyl-2,3-dihydro-1-benzofuran has been shown to yield a mixture of the 5-nitro and 7-nitro isomers. The formation of these products is consistent with the ortho- and para-directing influence of the ether oxygen. The ratio of these isomers can be influenced by the reaction conditions.

Caption: Nitration of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran [1]

-

Materials:

-

2,3-dihydro-2,2-dimethylbenzofuran (100.0 g, 0.67 mol)

-

Concentrated nitric acid (43 mL)

-

Concentrated sulfuric acid (50 mL)

-

Diethyl ether

-

Anhydrous magnesium chloride

-

Ice

-

Silica gel for column chromatography

-

Toluene-n-hexane (9:1) elution solvent

-

-

Procedure:

-

To a stirred solution of 2,3-dihydro-2,2-dimethylbenzofuran, an ice-cold mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise over a period of one hour, maintaining the temperature at 5°C.

-

After the addition is complete, the mixture is stirred at 0°C for an additional 2.5 hours.

-

The reaction mixture is then poured into ice water and the product is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium chloride and filtered.

-

The solvent is evaporated under reduced pressure to yield a black oil.

-

The crude product is purified by column chromatography on silica gel using a toluene-n-hexane (9:1) mixture as the eluent to afford 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran as a solid (50.0 g).

-

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran

The synthesis of the 7-nitro isomer is typically achieved through a multi-step process involving the thermal rearrangement and cyclization of 1-methallyloxy-2-nitrobenzene.[2]

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., bromine or chlorine) onto the aromatic ring. Bromination is a common example and is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent.

Mechanism and Regioselectivity:

Based on the electronic effects of the dihydrofuran ring, bromination is expected to occur preferentially at the 5- and 7-positions. The choice of solvent and reaction conditions can influence the regioselectivity. For instance, bromination of benzofuran itself in acetic acid leads to the formation of 2,3-dibromo-2,3-dihydrobenzofuran, indicating an initial addition reaction. However, under different conditions, substitution on the benzene ring can be achieved.

Experimental Protocol: Bromination of Benzofuran (Adapted for 2,2-Dimethyl-2,3-dihydro-1-benzofuran)

-

Materials:

-

2,2-Dimethyl-2,3-dihydro-1-benzofuran

-

Bromine (Br₂)

-

Acetic acid

-

Diethyl ether

-

Aqueous sodium thiosulfate (0.01 N)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Equimolar amounts of 2,2-dimethyl-2,3-dihydro-1-benzofuran and bromine are dissolved in acetic acid at room temperature.

-

The reaction is monitored until the color of the bromine fades.

-

The reaction mixture is then diluted with water and extracted with diethyl ether.

-

The ethereal extract is washed with aqueous sodium thiosulfate and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude brominated product.

-

Purification can be achieved by recrystallization or column chromatography to isolate the 5-bromo and/or 7-bromo isomers.

-

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring. The reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism and Regioselectivity:

The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. As with other electrophilic substitutions on this scaffold, acylation is expected to occur at the C5 and C7 positions. The electron-withdrawing nature of the introduced acyl group deactivates the ring, preventing further acylation.

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride (General Procedure)

A specific protocol for the Friedel-Crafts acylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran is not detailed in the provided search results. However, a general and reliable procedure for the acylation of electron-rich aromatic compounds can be followed.

-

Materials:

-

2,2-Dimethyl-2,3-dihydro-1-benzofuran

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

-

-

Procedure:

-

In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture to 0°C.

-

Slowly add acetyl chloride to the suspension while maintaining the temperature at 0°C.

-

Add a solution of 2,2-dimethyl-2,3-dihydro-1-benzofuran in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

-

Carefully quench the reaction by slowly adding crushed ice, followed by 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the acylated product(s).

-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Mechanism and Regioselectivity:

The Vilsmeier reagent acts as the electrophile in this reaction. Given the electron-rich nature of the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system, formylation is expected to proceed smoothly, likely at the C5 and/or C7 positions. The reaction is generally regioselective, favoring substitution at the less sterically hindered para position if both ortho and para are activated.[1]

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure) [1]

-

Materials:

-

2,2-Dimethyl-2,3-dihydro-1-benzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride

-

Sodium acetate

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of the substrate in DMF at 0°C, add the Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF).

-

Allow the mixture to stir at room temperature for several hours.

-

Quench the reaction at 0°C by adding a solution of sodium acetate in water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the formylated product.

-

Data Summary

The following table summarizes the expected products and general conditions for the electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

| Reaction | Electrophile | Reagents | Expected Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro and 7-Nitro isomers |

| Bromination | Br⁺ (polarized Br₂) | Br₂, Acetic Acid | 5-Bromo and 7-Bromo isomers |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-Acyl and 7-Acyl isomers |

| Vilsmeier-Haack Formylation | [Me₂N=CHCl]⁺ | POCl₃, DMF | 5-Formyl and 7-Formyl isomers |

Conclusion

The electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran provide a versatile toolkit for the functionalization of this important heterocyclic scaffold. The inherent electronic properties of the molecule, dominated by the electron-donating ether oxygen, direct substitution primarily to the C5 and C7 positions. By understanding the underlying mechanisms and employing the detailed protocols provided in this guide, researchers can effectively synthesize a diverse range of derivatives for applications in drug discovery and materials science. The provided methodologies serve as a robust foundation for further exploration and optimization, enabling the continued development of novel compounds based on the 2,2-dimethyl-2,3-dihydro-1-benzofuran core.

References

-

PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran. Available at: [Link]

-

PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Available at: [Link]

Sources

The Therapeutic Potential of Substituted 2,3-Dihydro-1-Benzofurans: A Survey of Biological Activities

An In-Depth Technical Guide for Researchers

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its unique three-dimensional structure and capacity for diverse substitutions allow for fine-tuning of its physicochemical properties to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the prominent biological activities exhibited by substituted 2,3-dihydro-1-benzofurans, including their anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for assessing these activities, offering a valuable resource for researchers and drug development professionals.

The 2,3-Dihydro-1-Benzofuran Scaffold: A Foundation for Bioactivity

The 2,3-dihydro-1-benzofuran core, consisting of a fused benzene and dihydrofuran ring system, is a key pharmacophore found in many bioactive molecules.[2] Unlike its planar aromatic counterpart, benzofuran, the dihydro- derivative possesses a non-planar, three-dimensional conformation that can be crucial for specific interactions within the binding pockets of enzymes and receptors. The versatility of this scaffold is further enhanced by the potential for substitution at multiple positions, allowing for the strategic modification of lipophilicity, electronic properties, and steric bulk to optimize biological activity and drug-like properties.[3] Synthetic strategies to access this core are well-established, ranging from classical cyclization reactions to modern catalytic methods, providing a robust platform for the generation of diverse chemical libraries.[4][5][6]

Figure 1: A generalized workflow for the discovery and development of 2,3-dihydro-1-benzofuran-based therapeutic agents.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Substituted 2,3-dihydro-1-benzofurans have emerged as potent inhibitors of inflammatory pathways.[2][7]

Mechanism of Action